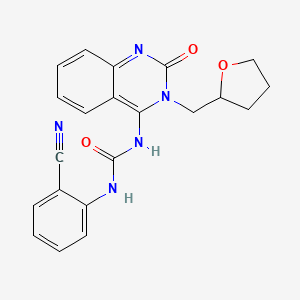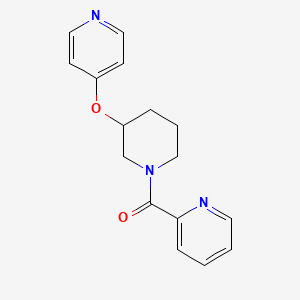
Pyridin-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. It is a derivative of piperidine and pyridine, two organic compounds that are commonly used in drug synthesis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Several studies have been dedicated to the synthesis and characterization of compounds similar to Pyridin-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone. For instance, novel synthesis methods have been developed for compounds containing both piperidine and pyridine rings, showcasing the challenges and efficiencies of different synthetic processes. These methods highlight the potential for creating complex molecules with significant implications in pharmaceuticals and materials science (Wu Feng, 2011); (Qun‐Zheng Zhang et al., 2020).
Pharmacokinetics and Metabolism
Research on the pharmacokinetics and metabolism of related compounds has provided insights into their behavior in biological systems. For example, studies on dipeptidyl peptidase IV inhibitors, which share structural similarities, have revealed how these compounds are absorbed, metabolized, and excreted in different species, offering a basis for understanding the disposition of similar molecules (Raman K. Sharma et al., 2012).
Antimicrobial Activity
Compounds with pyridine and piperidine structures have been evaluated for their antimicrobial activity, indicating their potential as leads for developing new antimicrobial agents. Synthesis of new derivatives and testing their efficacy against various bacterial and fungal strains have shown promising results, suggesting a pathway for the development of novel therapeutics (N. Patel et al., 2011).
Molecular Structure Analysis
The detailed molecular structure analysis of compounds structurally related to this compound has been a subject of interest, providing insights into their chemical behavior and interactions. Such analyses contribute to the understanding of the molecular basis of their activity and the design of molecules with improved properties (B. Lakshminarayana et al., 2009).
Catalytic Applications
Studies on zinc complexes with multidentate nitrogen ligands, including pyridine derivatives, have explored their catalytic applications, particularly in aldol reactions. These investigations into the synthesis and catalytic behavior of such complexes highlight their potential utility in synthetic organic chemistry and industrial applications (T. Darbre et al., 2002).
Eigenschaften
IUPAC Name |
pyridin-2-yl-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(15-5-1-2-8-18-15)19-11-3-4-14(12-19)21-13-6-9-17-10-7-13/h1-2,5-10,14H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHFJVFQGYVNOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=N2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2656017.png)
![2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2656018.png)
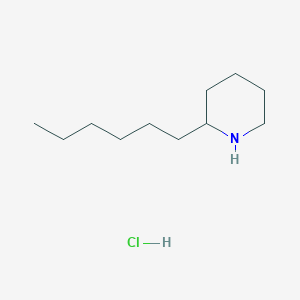

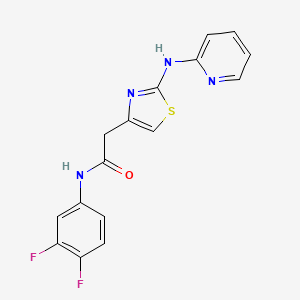
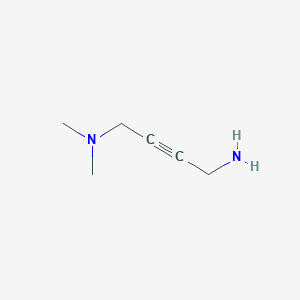
![N-(1-cyanocyclopentyl)-2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}acetamide](/img/structure/B2656029.png)
![2-[(6-ethyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]-N-(2-methoxybenzyl)acetamide](/img/structure/B2656031.png)
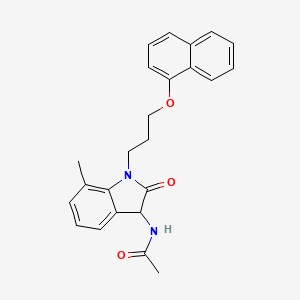
![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylhexanamide](/img/structure/B2656034.png)
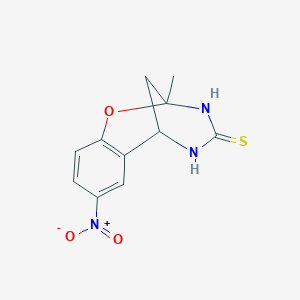
![2-methylidene-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoic acid](/img/structure/B2656036.png)
